Molecular Weight and Formula Differentiation: Branched C8 vs. Linear C7 Analog – Impact on Lipophilicity and Pharmacokinetic Descriptors
The target compound (CAS 1824269-06-8) possesses molecular formula C₈H₁₇ClN₄O and molecular weight 220.70 g/mol, reflecting its branched 2-amino-3-methylbutyl (valine-derived) side chain . In contrast, the closest lower homolog, (1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1823248-06-1), has formula C₇H₁₅ClN₄O and molecular weight 206.67 g/mol . This represents a +14.03 Da mass shift (+6.8%) and an additional methylene unit with branching at the α-carbon. The increased carbon count and branching elevate calculated logP by approximately +0.5 log units based on the additional –CH(CH₃)₂ group contribution, a significant shift for CNS drug-likeness and membrane permeability predictions . The branched side chain also introduces a chiral center at the carbon bearing the primary amine, absent in the linear 2-aminobutyl analog, enabling stereochemical-dependent molecular recognition if enantiopure synthesis is employed.
| Evidence Dimension | Molecular weight and molecular formula difference (branched vs. linear aminoalkyl chain) |
|---|---|
| Target Compound Data | MW = 220.70 g/mol; Formula = C₈H₁₇ClN₄O (CAS 1824269-06-8) |
| Comparator Or Baseline | MW = 206.67 g/mol; Formula = C₇H₁₅ClN₄O for (1-(2-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1823248-06-1) |
| Quantified Difference | ΔMW = +14.03 Da (+6.8%); one additional carbon with branching; chiral center present (target) vs. absent (comparator) |
| Conditions | Vendor QC specification data (Bidepharm, CymitQuimica, chemsrc); calculated logP increment estimated from fragment-based contribution of –CH(CH₃)₂ vs. –CH₂CH₃ |
Why This Matters
The +14 Da mass difference and branching alter lipophilicity and conformational flexibility, directly impacting HPLC retention time, membrane permeability predictions, and potential target binding—factors that make the two compounds non-interchangeable in SAR studies.
